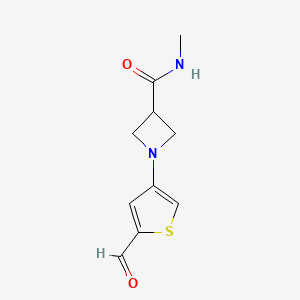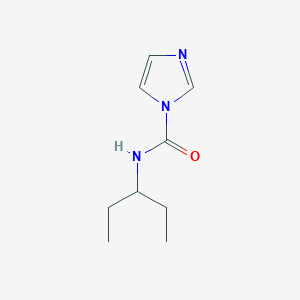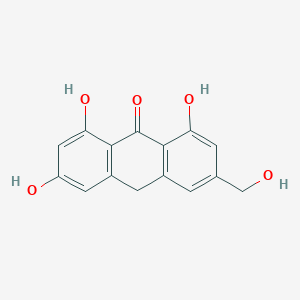
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one, also known as citreorosein, is a naturally occurring anthraquinone derivative. It is primarily isolated from the lichen Xanthoria parietina and is known for its vibrant yellow color. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one typically involves the hydroxylation of anthraquinone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron salts.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, particularly lichens. The extraction process includes solvent extraction followed by purification steps such as crystallization or chromatography to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Utilized as a dye and pigment in various industrial applications.
Wirkmechanismus
The mechanism of action of 1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in targeting cancer cells. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emodin: Another anthraquinone derivative with similar hydroxyl groups but different positions.
Aloe-emodin: Contains similar functional groups but is derived from aloe plants.
Chrysophanol: An anthraquinone with hydroxyl groups at different positions.
Uniqueness
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one is unique due to its specific hydroxylation pattern and the presence of a hydroxymethyl group.
Eigenschaften
CAS-Nummer |
61350-20-7 |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
1,3,8-trihydroxy-6-(hydroxymethyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O5/c16-6-7-1-8-3-9-4-10(17)5-12(19)14(9)15(20)13(8)11(18)2-7/h1-2,4-5,16-19H,3,6H2 |
InChI-Schlüssel |
WFJYZLIPUMYMBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)CO)O)C(=O)C3=C1C=C(C=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B13156400.png)
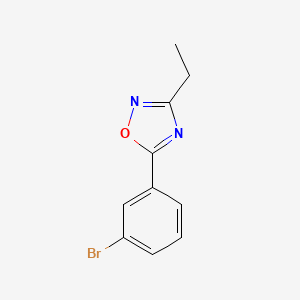
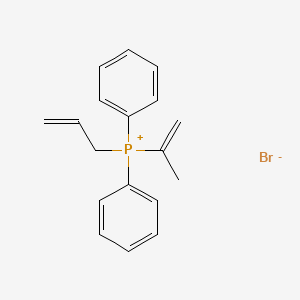
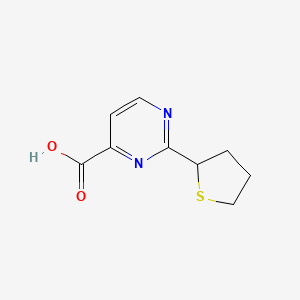

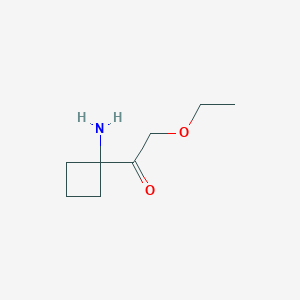


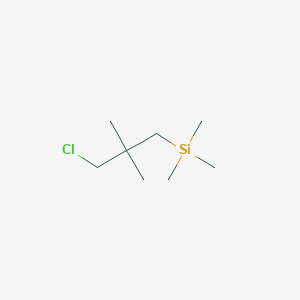
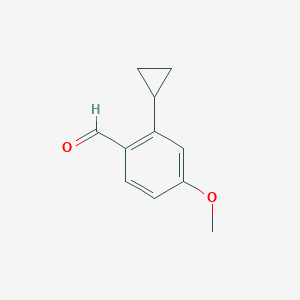
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)
amine](/img/structure/B13156464.png)
